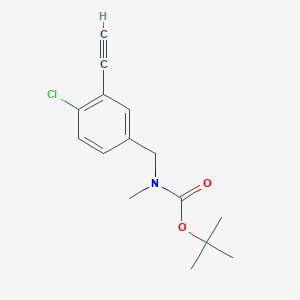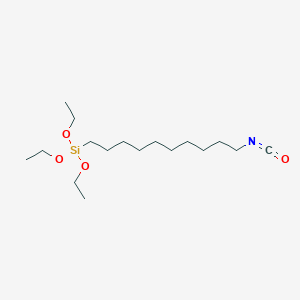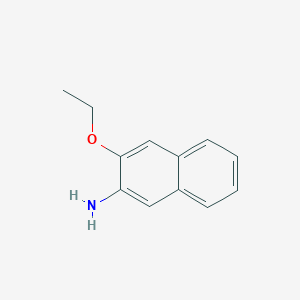
1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose is a unique carbohydrate derivative with the molecular formula C6H8O3. This compound is characterized by the presence of an anhydro bridge between the first and sixth carbon atoms, and the absence of hydroxyl groups at the second and third positions, making it a dideoxy sugar. Its structure is significant in various biochemical and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose can be synthesized through several methods. One common approach involves the dehydration of 2,3-dideoxy-D-threo-hex-2-enopyranose under acidic conditions. This reaction typically uses sulfuric acid or hydrochloric acid as the dehydrating agent at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the anhydro compound.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product suitable for pharmaceutical or biochemical applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the anhydro bridge, where nucleophiles such as amines or thiols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon at elevated pressures.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Azides, amines, or thiols.
Applications De Recherche Scientifique
1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying enzyme mechanisms, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for its potential antiviral and antibacterial properties due to its ability to interfere with microbial cell wall synthesis.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism by which 1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose exerts its effects involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in carbohydrate metabolism by mimicking natural substrates, thereby blocking the active sites. This inhibition can disrupt microbial cell wall synthesis, leading to the death of the microorganism. The compound’s unique structure allows it to fit into enzyme active sites, preventing the normal substrate from binding and undergoing catalysis.
Comparaison Avec Des Composés Similaires
1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose can be compared with other anhydro sugars and dideoxy sugars:
1,6-Anhydro-beta-D-glucopyranose: Similar anhydro bridge but retains hydroxyl groups at the second and third positions.
2,3-Dideoxy-D-threo-hex-2-enopyranose: Lacks the anhydro bridge, making it less stable.
1,6-Anhydro-2-deoxy-beta-D-glucopyranose: Only one hydroxyl group is removed, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of an anhydro bridge and the absence of two hydroxyl groups, which imparts distinct chemical properties and biological activities.
Propriétés
IUPAC Name |
6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEHHXVLFOIJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C=CC(O1)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone](/img/structure/B12069480.png)





![Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12069508.png)





